Marsformoxide B

Overview

Description

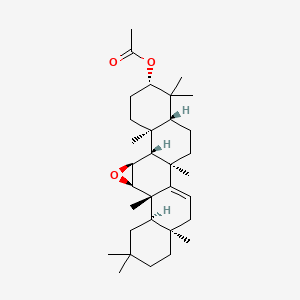

Marsformoxide B is a natural product found in Ficus fistulosa . It has a molecular formula of C32H50O3 . The compound is a type of triterpenoid .

Molecular Structure Analysis

The molecular structure of Marsformoxide B consists of a complex arrangement of carbon, hydrogen, and oxygen atoms. The exact structure can be represented by the SMILES string: CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C4C(O4)C5(C3=CCC6(C5CC(CC6)(C)C)C)C)C)C .

Physical And Chemical Properties Analysis

Marsformoxide B is a powder that is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 482.8 g/mol .

Scientific Research Applications

Urease Inhibition

Marsformoxide B has been found to have significant urease inhibitory potential . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, and its inhibition can be beneficial in the treatment of various urinary tract infections.

Antibacterial Activity

The compound also showed significant antibacterial activity against S. typhi and P. mirabilis . These bacteria are known to cause typhoid fever and urinary tract infections, respectively. Therefore, Marsformoxide B could potentially be used in the development of new antibacterial agents.

Phytochemical Studies

Marsformoxide B has been isolated from the fruits of Alstonia scholaris, a plant known for its variety of bioactive properties . This suggests that Marsformoxide B could play a role in the plant’s medicinal properties, which include antituberculosis, cytotoxic, anti-asthmatic, antioxidant, antimalarial, hepatoprotective, and anticancer effects .

Mechanism of Action

Target of Action

It’s worth noting that compounds isolated from similar sources have shown significant urease inhibitory potential

Mode of Action

It’s known that marsformoxide b is a natural product with potential biological activity . More studies are required to elucidate the precise interaction of Marsformoxide B with its targets and the resulting changes.

Biochemical Pathways

It’s known that similar compounds have shown significant urease inhibitory potential

Result of Action

mirabilis . This suggests that Marsformoxide B might have similar effects, but more research is needed to confirm this.

properties

IUPAC Name |

[(1S,2R,4S,5R,6S,9S,11R,14R,18R,23R)-1,6,10,10,14,18,21,21-octamethyl-3-oxahexacyclo[13.8.0.02,4.05,14.06,11.018,23]tricos-15-en-9-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O3/c1-19(33)34-23-12-15-30(7)20(28(23,4)5)11-14-31(8)21-10-13-29(6)17-16-27(2,3)18-22(29)32(21,9)26-24(35-26)25(30)31/h10,20,22-26H,11-18H2,1-9H3/t20-,22+,23-,24-,25+,26-,29-,30-,31-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGCRIPTNFPMGC-YGEHHLFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C4C(O4)C5(C3=CCC6(C5CC(CC6)(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2[C@H]4[C@H](O4)[C@@]5(C3=CC[C@@]6([C@H]5CC(CC6)(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Marsformoxide B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Marsformoxide B and where has it been found?

A1: Marsformoxide B is a triterpenoid compound first isolated from the plant Marsdenia formosana []. It has also been identified in the petroleum ether extract of Cirsium setosum [].

Q2: What is the difference between Marsformoxide A and Marsformoxide B?

A2: While both are triterpenoid compounds found in Marsdenia formosana, they exhibit slight structural differences. Research indicates that these differences are stereochemical, meaning they differ in the 3D arrangement of atoms despite having the same molecular formula []. The exact stereochemical variations haven't been detailed in the provided abstracts.

Q3: Are there any spectroscopic data available for Marsformoxide B?

A3: While the abstracts don't provide specific spectroscopic data, they mention the use of spectroscopic methods for structural elucidation [, ]. This likely includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), common tools for determining the structure and properties of organic compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.